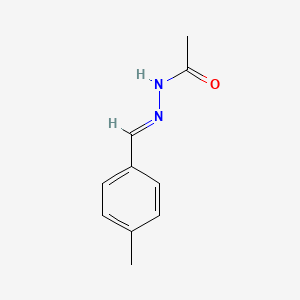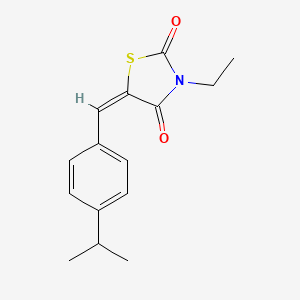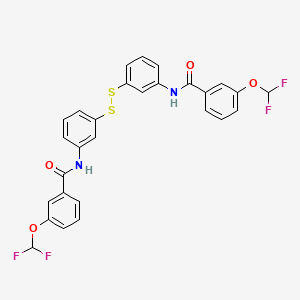![molecular formula C22H14Cl2F3N3O2S B11974007 (2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)
(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE is a complex organic compound with the molecular formula C22H14Cl2F3N3O2S and a molecular weight of 512.341 . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It may be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. Major products formed from these reactions would vary based on the reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a valuable tool for research in various fields.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE include:
- 5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(2,3-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE
- 5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE [(2E)-5-(4-ETHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE
These compounds share similar structural features but differ in the substituents attached to the core structure, which can influence their chemical and biological properties.
Eigenschaften
Molekularformel |
C22H14Cl2F3N3O2S |
|---|---|
Molekulargewicht |
512.3 g/mol |
IUPAC-Name |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2F3N3O2S/c23-15-4-6-17(24)13(9-15)10-19-20(31)29-21(33-19)30-28-11-16-5-7-18(32-16)12-2-1-3-14(8-12)22(25,26)27/h1-9,11,19H,10H2,(H,29,30,31)/b28-11+ |
InChI-Schlüssel |
QRRWGRPMSKYHMA-IPBVOBEMSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC4=C(C=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)




![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)
